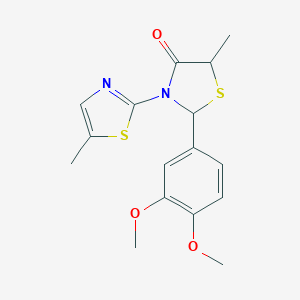
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTT, and it has been found to possess unique properties that make it suitable for use in different applications.
Wirkmechanismus
The mechanism of action of DMTT is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to the inhibition of certain cellular processes. For instance, DMTT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMTT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTT possesses potent cytotoxic activity against cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, DMTT has been shown to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMTT is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of DMTT is its low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMTT. One area of research is the development of new derivatives of DMTT that possess improved solubility and potency. Another area of research is the investigation of the mechanism of action of DMTT, which could lead to the development of new drugs for the treatment of various diseases. Additionally, future studies could focus on the use of DMTT in combination with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of DMTT involves several steps, including the condensation of 2-(3,4-dimethoxyphenyl) hydrazine with 5-methyl-2-thiocyanatobenzimidazole, followed by the reaction of the resulting compound with ethyl acetoacetate. The final product is obtained through the reaction of the intermediate compound with thiosemicarbazide.
Wissenschaftliche Forschungsanwendungen
DMTT has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, DMTT has been found to possess potent antitumor and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
Eigenschaften
Produktname |
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C16H18N2O3S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2O3S2/c1-9-8-17-16(22-9)18-14(19)10(2)23-15(18)11-5-6-12(20-3)13(7-11)21-4/h5-8,10,15H,1-4H3 |
InChI-Schlüssel |
SMVJVJXMONMNQJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
Kanonische SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)

![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)